molecular formula C16H24N2O4 B13716728 tert-Butyl 3-(4-amino-3-ethoxyphenoxy)azetidine-1-carboxylate

tert-Butyl 3-(4-amino-3-ethoxyphenoxy)azetidine-1-carboxylate

Cat. No.: B13716728
M. Wt: 308.37 g/mol
InChI Key: SUUMSDBKMPUQOH-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-amino-3-ethoxyphenoxy)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

The synthesis of tert-Butyl 3-(4-amino-3-ethoxyphenoxy)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate as a reagent.

    Functionalization of the phenoxy group:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and stringent reaction conditions to ensure purity and consistency.

Chemical Reactions Analysis

tert-Butyl 3-(4-amino-3-ethoxyphenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 3-(4-amino-3-ethoxyphenoxy)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where azetidine derivatives have shown promise.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-amino-3-ethoxyphenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-Butyl 3-(4-amino-3-ethoxyphenoxy)azetidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: This compound has a similar azetidine core but different substituents, leading to distinct chemical and biological properties.

    tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: This compound features a piperidine ring instead of an azetidine ring, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other azetidine derivatives.

Properties

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

tert-butyl 3-(4-amino-3-ethoxyphenoxy)azetidine-1-carboxylate

InChI

InChI=1S/C16H24N2O4/c1-5-20-14-8-11(6-7-13(14)17)21-12-9-18(10-12)15(19)22-16(2,3)4/h6-8,12H,5,9-10,17H2,1-4H3

InChI Key

SUUMSDBKMPUQOH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)OC2CN(C2)C(=O)OC(C)(C)C)N

Origin of Product

United States

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